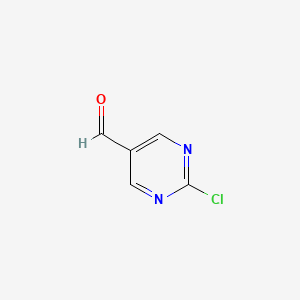

2-Chloropyrimidine-5-carbaldehyde

Beschreibung

Overview of Pyrimidine (B1678525) Chemistry and its Significance in Medicinal and Materials Science

Pyrimidine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone of medicinal chemistry. researchgate.net Its derivatives are integral to the structure of nucleic acids (as cytosine, thymine, and uracil), vitamins like thiamine (B1217682) and riboflavin, and a wide range of synthetic drugs. pharmaguideline.com The pyrimidine scaffold's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows it to interact with various biological targets, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov This has led to the development of pyrimidine-based drugs with a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. researchgate.netnih.gov

In the realm of materials science, pyrimidine derivatives are explored for their potential in creating functional materials. Their unique electronic and structural properties make them suitable for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and as adsorbents for the removal of heavy metal ions. novapublishers.com The versatility of the pyrimidine ring, which can be readily functionalized at multiple positions, allows for the fine-tuning of its properties for specific material science applications. nih.gov

The Role of Halogenated Pyrimidines as Key Synthetic Intermediates

Halogenated pyrimidines are a critical class of compounds that serve as versatile intermediates in organic synthesis. nih.gov The presence of a halogen atom, such as chlorine, bromine, or iodine, on the pyrimidine ring provides a reactive site for various chemical transformations. nih.govrsc.org These reactions, often nucleophilic aromatic substitutions (SNAr), allow for the introduction of a wide range of functional groups, leading to the creation of diverse and complex molecules. mdpi.com

The strategic placement of halogens on the pyrimidine core enables chemists to selectively modify the molecule, building libraries of compounds for screening in drug discovery and for the development of new materials. nih.govrsc.org For instance, the chlorine atom in a chloropyrimidine can be displaced by amines, alcohols, or thiols to generate a variety of substituted pyrimidines with tailored biological activities or material properties. mdpi.com This reactivity makes halogenated pyrimidines indispensable tools for medicinal and materials chemists.

Specific Focus on 2-Chloropyrimidine-5-carbaldehyde within Pyrimidine Derivatives

Within the family of halogenated pyrimidines, this compound stands out as a particularly useful building block. evitachem.com This compound incorporates two key reactive sites: the chloro group at the 2-position and the carbaldehyde (or formyl) group at the 5-position. The chlorine atom is susceptible to nucleophilic displacement, while the aldehyde group can participate in a variety of reactions, including condensations, oxidations, and reductions. evitachem.combiosynth.com

This dual reactivity makes this compound a valuable precursor for the synthesis of a wide range of more complex molecules. It is a key intermediate in the production of various heterocyclic compounds, some of which have shown promise as antitumor agents. evitachem.com Researchers utilize this compound to construct novel molecular architectures with potential applications in medicinal chemistry and materials science. evitachem.combiosynth.com

Research Context and Scope of the Outline

The study of this compound is situated within the broader context of developing efficient synthetic methodologies and exploring the structure-activity relationships of novel pyrimidine derivatives. Research efforts are often focused on optimizing reaction conditions for the synthesis and subsequent modification of this intermediate to achieve high yields and purity. chemicalbook.comshd-pub.org.rs The ultimate goal is to leverage the unique chemical properties of this compound to create new molecules with enhanced biological activity or novel material characteristics. This article will focus on the chemical properties, synthesis, and key reactions of this compound as documented in academic and patent literature.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H3ClN2O chemicalbook.com |

| Molecular Weight | 142.54 g/mol biosynth.com |

| Melting Point | 113.0 °C biosynth.com |

| CAS Number | 933702-55-7 chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYQVOPFBNMTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617074 | |

| Record name | 2-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933702-55-7 | |

| Record name | 2-Chloropyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 2 Chloropyrimidine 5 Carbaldehyde

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary pathway for the functionalization of 2-Chloropyrimidine-5-carbaldehyde. In this reaction, a nucleophile attacks the electron-poor pyrimidine (B1678525) ring, leading to the displacement of the chlorine atom. The reaction is facilitated by the inherent electronic properties of the pyrimidine ring, which contains two nitrogen atoms that withdraw electron density, making the carbon atoms susceptible to nucleophilic attack.

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the C-2 position of the pyrimidine ring is highly activated towards nucleophilic displacement. The pyrimidine core is considered a π-deficient system, and the presence of two ring nitrogen atoms significantly lowers the electron density at the carbon positions, particularly at C-2, C-4, and C-6. This electron deficiency facilitates the attack of nucleophiles and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism. uniatlantico.edu.coresearchgate.net Compared to other chloro-substituted heterocycles, 2-chloropyrimidines are exceptionally reactive; for instance, 2-chloropyrimidine (B141910) is estimated to be about 100 times more reactive than chloropyrazine and 108 times more reactive than 2-chloropyridine (B119429) under SNAr conditions. nih.gov This high reactivity makes the chlorine at C-2 an excellent leaving group, enabling substitutions under relatively mild conditions.

Influence of Aldehyde and Amino Groups on Ring Activation

The reactivity of the pyrimidine ring is further modulated by the substituents attached to it. The aldehyde group (-CHO) at the C-5 position is a strong electron-withdrawing group. Through its negative inductive (-I) and negative mesomeric (-M) effects, it further reduces the electron density of the aromatic ring. This enhances the electrophilicity of the carbon atoms, thereby activating the ring for nucleophilic attack and accelerating the rate of SNAr reactions. masterorganicchemistry.com

Conversely, when this compound undergoes an amination reaction, the incoming amino group (-NRR') is electron-donating. An amino group at the C-2 position would generally be expected to deactivate the ring towards further nucleophilic substitution due to its electron-donating nature. nih.gov However, its influence is position-dependent and also affected by the presence of other activating groups.

Amination Reactions with Various Amines (Aliphatic, Cyclic, Aromatic, Heteroaromatic, Benzylic)

The activated nature of this compound allows for SNAr reactions with a broad spectrum of nitrogen-based nucleophiles. Studies on similarly activated pyrimidine systems have shown successful amination with various types of amines. researchgate.netmdpi.com This versatility allows for the synthesis of diverse libraries of 2-aminopyrimidine (B69317) derivatives. The expected reactivity with different classes of amines is summarized below.

| Amine Class | Example Nucleophile | Expected Product Structure |

| Aliphatic | Butylamine | 2-(Butylamino)pyrimidine-5-carbaldehyde |

| Cyclic | Morpholine | 2-(Morpholin-4-yl)pyrimidine-5-carbaldehyde |

| Aromatic | Aniline | 2-(Phenylamino)pyrimidine-5-carbaldehyde |

| Heteroaromatic | Imidazole | 2-(Imidazol-1-yl)pyrimidine-5-carbaldehyde |

| Benzylic | Benzylamine | 2-(Benzylamino)pyrimidine-5-carbaldehyde |

This table illustrates the expected products from the amination of this compound with representative amines from various classes, based on established SNAr reactivity patterns. nih.govmdpi.com

In the amination of chloropyrimidines, a base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. Triethylamine (B128534) (TEA) is a commonly used organic base for this purpose. It is sufficiently basic to quench the acid but is generally not nucleophilic enough to compete with the amine reactant, thus preventing the formation of unwanted side products. researchgate.net

Ethanol (B145695) is frequently employed as the solvent for these reactions. It is a polar protic solvent that can effectively dissolve the pyrimidine substrate and the amine nucleophile. Refluxing ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction, leading to the formation of the desired aminated product, often under mild and environmentally friendly conditions. researchgate.netmdpi.com

The choice and concentration of the base can significantly influence the reaction outcome. While a mild base like TEA favors the amination product, increasing the alkalinity of the reaction medium, for instance by using a strong base like sodium hydroxide (B78521) (NaOH), can introduce a competing reaction pathway. uniatlantico.edu.coresearchgate.net In an alcohol solvent such as ethanol, NaOH generates a significant concentration of the highly nucleophilic ethoxide ion (EtO⁻). This alkoxide can compete with the amine nucleophile in attacking the pyrimidine ring. uniatlantico.edu.co This competition between the "soft" amine nucleophile and the "hard" alkoxide nucleophile can lead to a mixture of products: the desired aminated pyrimidine and the solvolysis product. uniatlantico.edu.co

Solvolysis Reactions

Solvolysis is a specific type of nucleophilic substitution where the solvent molecule itself acts as the nucleophile. bldpharm.com In the context of this compound, when the reaction is carried out in an alcohol solvent (e.g., ethanol or methanol) under highly basic conditions, the corresponding alkoxide ion (e.g., ethoxide or methoxide) can displace the chlorine atom at the C-2 position. uniatlantico.edu.coresearchgate.net

This results in the formation of a 2-alkoxypyrimidine-5-carbaldehyde. The propensity for solvolysis increases with higher concentrations of the alkoxide, which is promoted by the presence of a strong base. uniatlantico.edu.coresearchgate.net Therefore, controlling the basicity of the reaction is crucial to selectively achieve amination over solvolysis. preprints.orgnih.gov

Selective Substitution at Position 4 in Dichloropyrimidine Precursors

The synthesis of this compound can be achieved from dichloropyrimidine precursors through regioselective substitution. The reactivity of halogens on the pyrimidine ring is influenced by the electronic effects of the ring nitrogens and other substituents. In 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, such as a carbaldehyde, nucleophilic substitution is generally favored at the C-4 position. nih.govstackexchange.com

The increased reactivity at C-4 can be attributed to the greater stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. The intermediate for C-4 substitution is a para-quinoid-like structure, which is more stable than the ortho-quinoid intermediate formed during attack at the C-2 position. acs.org This inherent selectivity allows for the controlled displacement of the C-4 chlorine while leaving the C-2 chlorine intact.

However, the choice of nucleophile can invert this selectivity. While most neutral nitrogen nucleophiles preferentially attack the C-4 position, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C-2 position. nih.gov For the specific synthesis of this compound, a common strategy involves the regioselective dechlorination of a 2,4-dichloropyrimidine (B19661) precursor. mdpi.com Another synthetic route starts from 2-hydroxy-5-aldehyde pyrimidine, which is treated with phosphorus oxychloride and N,N-dimethylaniline to yield this compound. chemicalbook.com

Table 1: Synthesis of this compound

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Hydroxy-5-aldehyde pyrimidine | Phosphorus oxychloride, N,N-dimethylaniline, Acetonitrile | This compound | 84% | chemicalbook.com |

Reactions Involving the Aldehyde Moiety

The aldehyde group of this compound is a primary site for a variety of chemical transformations, including condensation and cyclocondensation reactions, leading to the formation of diverse heterocyclic systems.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental in extending the carbon framework and introducing new functionalities.

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones, known as chalcones. wikipedia.orgnumberanalytics.comslideshare.net This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. wikipedia.org In this context, this compound serves as the aldehyde component, reacting with various ketones to produce pyrimidine-based chalcones. These chalcones are valuable precursors for the synthesis of other heterocyclic compounds like pyrimidines and pyrazoles. semanticscholar.orgderpharmachemica.comresearchgate.net

The general procedure involves mixing the aldehyde and a ketone in the presence of a base, such as aqueous potassium hydroxide or sodium hydroxide, often in an alcoholic solvent. semanticscholar.orgderpharmachemica.com The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable α,β-unsaturated chalcone (B49325) structure.

Table 2: Examples of Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Acetophenone | 40% aq. KOH | Chalcones | semanticscholar.org |

| 4-Acetylpyridine | Aromatic/Heteroaromatic Aldehydes | aq. KOH | Chalcones | derpharmachemica.com |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Various Ketones | NaOH | Pyrimidine-based Chalcones | mdpi.com |

One-pot syntheses are highly efficient as they allow multiple reaction steps to occur in a single reaction vessel, which aligns with the principles of green chemistry by saving time and reducing waste. shd-pub.org.rssemanticscholar.org In the context of this compound derivatives, one-pot processes under basic conditions can lead to complex molecular architectures. For instance, a study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde showed that under basic conditions (NaOH in ethanol or methanol), a sequence of amination, solvolysis, and condensation can occur in a single pot. mdpi.com The Claisen-Schmidt condensation itself can be part of a one-pot sequence where the resulting chalcone is immediately used in a subsequent cyclization reaction to build fused heterocyclic systems. mdpi.com These processes often involve the initial formation of an intermediate via a Knoevenagel or aldol-type condensation, which then undergoes further intramolecular or intermolecular reactions. semanticscholar.org

Cyclocondensation Reactions

Cyclocondensation reactions are pivotal in heterocyclic chemistry, enabling the construction of ring systems. The aldehyde functionality of this compound is a key participant in such transformations.

Condensed azines, such as pyrazolopyrimidines, are synthesized through the cyclocondensation of a pyrimidine derivative with a suitable binucleophile. nih.govresearchgate.net The reaction of a pyrimidine-5-carbaldehyde (B119791) with hydrazine (B178648) or its derivatives is a common route to pyrazolo[3,4-d]pyrimidines. The process typically involves the initial formation of a hydrazone by the reaction of the aldehyde with hydrazine. This is followed by an intramolecular cyclization, where a nucleophilic nitrogen from the hydrazine attacks an electrophilic carbon on the pyrimidine ring, leading to the fused azine system.

For example, the synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through the cyclocondensation of β-enaminones with 3-aminopyrazole (B16455) derivatives under acidic conditions. nih.gov Similarly, multicomponent reactions involving 5-aminopyrazoles, pyruvic acid, and aromatic aldehydes can yield pyrazolo[3,4-b]pyridines, demonstrating the versatility of cyclocondensation strategies in building fused heterocyclic scaffolds. researchgate.net The synthesis of fused pyrimidines can also be approached by starting with ortho-substituted aromatic or heteroaromatic precursors, where the aldehyde group facilitates the final ring-closing step. yu.edu.jo

Synthesis of Pyrimido[4,5-b]quinolines and Related Fused Systems

The this compound scaffold is a valuable precursor for the synthesis of complex fused heterocyclic systems, particularly pyrimido[4,5-b]quinolines, also known as 5-deazaflavins. These compounds are of significant interest in medicinal chemistry. The synthesis is often achieved through condensation and cyclization reactions.

One key synthetic route involves the use of 6-chloro-5-formylpyrimidines, a category to which this compound belongs, as a starting material for constructing the 5-deazaflavin nucleus. researchgate.net A more specific strategy is the Friedländer synthesis, a well-established method for generating quinoline (B57606) rings. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-active methylene (B1212753) group, typically in the presence of an acid or base catalyst. jk-sci.comwikipedia.org In this context, the pyrimidine aldehyde acts as the aldehyde component.

A related approach involves the intramolecular cyclization of a derivative, 2,4-diamino-6-chloro-pyrimidine-5-carbaldehyde. researchgate.net When this compound is heated with an excess of an acid like 4-toluenesulfonic acid (p-TSA), it undergoes an intramolecular cyclo-condensation to furnish the pyrimido[4,5-b]quinoline system. researchgate.net The use of microwave irradiation can significantly accelerate these types of cyclizations. researchgate.net

The general reaction mechanism for the Friedländer synthesis can proceed via two pathways. wikipedia.org The first involves an initial aldol (B89426) addition between the aldehyde and the active methylene compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amine and the ketone/aldehyde, which then undergoes an Aldol-type reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org

Table 1: Representative Conditions for Pyrimido[4,5-b]quinoline Synthesis

| Starting Material Type | Reaction Partner | Catalyst/Conditions | Product Type |

| o-Aminoaryl Aldehyde/Ketone | Compound with α-active methylene group | Acid or Base (e.g., p-TSA, NaOH), Reflux | Quinoline derivative |

| 2,4-Diamino-6-chloro-pyrimidine-5-carbaldehyde | (Intramolecular) | p-Toluenesulfonic acid (p-TSA), Heat | Pyrimido[4,5-b]quinoline |

Oxidation of the Aldehyde Group to Carboxylic Acids

The aldehyde functional group at the C5 position of this compound can be readily oxidized to form the corresponding carboxylic acid, 2-chloropyrimidine-5-carboxylic acid. sigmaaldrich.comsynquestlabs.com This transformation is a standard process in organic chemistry.

The oxidation is typically achieved using common oxidizing agents capable of converting aldehydes to carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidic workup, or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) are effective for this purpose. The reaction generally involves the addition of an oxygen atom to the aldehyde's carbonyl carbon. The stability of the pyrimidine ring and the chloro-substituent is maintained under these controlled oxidative conditions. The resulting product, 2-chloropyrimidine-5-carboxylic acid, is a solid at room temperature. sigmaaldrich.com

Table 2: General Scheme for Oxidation of this compound

| Reactant | Reagents | Product |

| This compound | Standard Oxidizing Agent (e.g., KMnO₄ or Jones Reagent) | 2-Chloropyrimidine-5-carboxylic acid |

Reduction of the Aldehyde Group to Alcohols

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding (2-chloropyrimidin-5-yl)methanol. chemicalbook.com This conversion is a fundamental transformation that increases the structural diversity of molecules derived from the starting aldehyde.

This reduction is most commonly performed using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this reaction due to its mild nature and high chemoselectivity. It readily reduces aldehydes and ketones but typically does not affect other functional groups like the chloro-substituent on the pyrimidine ring. The reaction is usually carried out in an alcoholic solvent such as methanol (B129727) or ethanol at room temperature. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate which is subsequently protonated by the solvent to give the final alcohol product.

Table 3: General Scheme for Reduction of this compound

| Reactant | Reagents | Product |

| This compound | Sodium Borohydride (NaBH₄), Methanol/Ethanol | (2-chloropyrimidin-5-yl)methanol |

Cross-Coupling Reactions (e.g., Sonogashira Coupling with C5-carbaldehyde)

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. wikipedia.org This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the aryl halide (the C2 position of the pyrimidine ring) and a terminal alkyne. wikipedia.orgorganic-chemistry.org The aldehyde at the C5 position remains intact, serving as a functional handle for further synthetic modifications.

The Sonogashira reaction typically employs a palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) co-catalyst (usually CuI), and an amine base, which also often serves as the solvent (e.g., triethylamine or diethylamine). wikipedia.orgyoutube.com The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 2-chloropyrimidine to the Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkyne-substituted pyrimidine and regenerates the Pd(0) catalyst. youtube.com

While aryl chlorides are generally less reactive than the corresponding bromides and iodides, specialized palladium catalysts and conditions have been developed to facilitate the coupling of these substrates effectively, sometimes even at moderate temperatures (40-50 °C). organic-chemistry.orgorganic-chemistry.org

Table 4: Representative Conditions for Sonogashira Coupling

| Aryl Halide | Alkyne | Catalysts | Base/Solvent | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd(II) or Pd(0) complex, CuI | Amine (e.g., Triethylamine) | 2-(Alkynyl)pyrimidine-5-carbaldehyde |

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Chloropyrimidine-5-carbaldehyde, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H-NMR spectrum of this compound, the proton of the aldehyde group (-CHO) is expected to produce a distinct singlet in the downfield region, typically between δ 9.8 and 10.3 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group's electronegativity and magnetic anisotropy. For comparison, the aldehyde proton in the related compound 6-Chloro-4-dimethylamino-2-methylthiopyrimidine-5-carbaldehyde appears at δ 10.25 ppm. electronicsandbooks.com

The pyrimidine (B1678525) ring contains two protons. Due to their distinct chemical environments and lack of adjacent protons for coupling, they are expected to appear as two separate singlets in the aromatic region of the spectrum, likely between δ 8.5 and 9.5 ppm.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde Proton (-CHO) | 9.8 - 10.3 | Singlet (s) |

| Pyrimidine Ring Proton | 8.5 - 9.5 | Singlet (s) |

| Pyrimidine Ring Proton | 8.5 - 9.5 | Singlet (s) |

The ¹³C-NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear at a chemical shift greater than 180 ppm. In similar structures, such as derivatives of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the aldehyde carbon signal appears around 182-189 ppm. uniatlantico.edu.co

The four carbon atoms of the pyrimidine ring will also show distinct signals. The carbon atom bonded to the chlorine (C2) and the carbon bonded to the aldehyde group (C5) will have chemical shifts influenced by these substituents. The remaining two ring carbons (C4 and C6), bonded to hydrogen, will also appear in the typical aromatic/heteroaromatic region (approximately 120-170 ppm).

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | > 180 |

| Pyrimidine Ring Carbon (C-Cl) | 155 - 165 |

| Pyrimidine Ring Carbon (C-CHO) | 130 - 140 |

| Pyrimidine Ring Carbon (C-H) | 150 - 160 |

| Pyrimidine Ring Carbon (C-H) | 150 - 160 |

NMR spectroscopy is crucial for confirming the regiochemistry of the substituents on the pyrimidine ring. The 2,5-substitution pattern is confirmed by the ¹H-NMR spectrum, which should show two distinct singlets for the two non-equivalent ring protons. Any other substitution pattern (e.g., 2,4- or 4,5-) would result in different splitting patterns (e.g., doublets).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (C₅H₃ClN₂O), the exact molecular weight is 142.54 g/mol . scbt.com

Molecular Ion Peaks and Fragmentation Patterns

Mass spectrometry is a key technique for confirming the molecular weight and structural features of this compound. The presence of a chlorine atom is a defining feature in its mass spectrum. Due to the natural abundance of chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, the molecular ion appears as two distinct peaks (M⁺ and M+2) separated by two mass-to-charge (m/z) units. chemguide.co.uk

The molecular formula for this compound is C₅H₃ClN₂O, giving a molecular weight of approximately 142.54 g/mol . calpaclab.com In the mass spectrum, the molecular ion containing the ³⁵Cl isotope ([M]⁺) would be observed at m/z 142, while the ion with the ³⁷Cl isotope ([M+2]⁺) would be at m/z 144. The relative intensity of these peaks is expected to be in a 3:1 ratio, which is a characteristic signature for a molecule containing a single chlorine atom. chemguide.co.ukdocbrown.info

Upon ionization, the molecule undergoes fragmentation, providing further structural information. While specific fragmentation data for this compound is not detailed in the provided results, general fragmentation pathways for related structures like 2-chloropyrimidine (B141910) can be inferred. researchgate.net Common fragmentation processes would likely involve the loss of the formyl group (-CHO), the chlorine atom, or cleavage of the pyrimidine ring itself. The fragmentation of 2-chloropyrimidine has been noted to produce a range of ionic fragments, with the parent cation being the most abundant. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass/charge) | Description | Predicted Relative Abundance Ratio |

|---|---|---|---|

| [C₅H₃³⁵ClN₂O]⁺ | 142 | Molecular Ion (M⁺) | 3 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample. This method provides the percentage by mass of each element within the compound, which is then compared against the theoretical values calculated from its molecular formula, C₅H₃ClN₂O. calpaclab.com This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized batch of this compound.

The theoretical percentages are calculated using the atomic masses of carbon (12.01), hydrogen (1.01), chlorine (35.45), nitrogen (14.01), and oxygen (16.00).

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition (Theoretical) |

|---|---|---|---|

| Carbon | C | 12.01 | 42.12% |

| Hydrogen | H | 1.01 | 2.12% |

| Chlorine | Cl | 35.45 | 24.87% |

| Nitrogen | N | 14.01 | 19.65% |

Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the compound's identity and purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used to monitor the progress of a chemical reaction and assess the purity of the resulting product. youtube.com In the synthesis of or a reaction using this compound, TLC allows a chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. youtube.comyoutube.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate (a sheet of glass, plastic, or aluminum coated with a thin layer of adsorbent material like silica (B1680970) gel) at different time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material(s) and, if available, the pure product are also applied as standards. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it separates the components of the mixture based on their differing affinities for the stationary phase (the coating) and the mobile phase (the eluent). rsc.org

For instance, in a reaction where this compound is a reactant, the initial TLC would show a prominent spot corresponding to this starting material. As the reaction proceeds, subsequent TLC plates would show the spot for the starting material diminishing in intensity while a new spot, corresponding to the product, appears and intensifies. youtube.com The reaction is considered complete when the spot for the starting material is no longer visible. TLC is also used to determine an appropriate solvent system for purification by column chromatography and to check the purity of the final isolated product by confirming the presence of a single spot. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. marshall.edu For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide unambiguous proof of its molecular structure. calpaclab.com

The analysis involves growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, crystallographers can calculate the electron density map of the molecule and thus determine the exact positions of each atom. nih.gov

This analysis yields critical structural information, including:

Connectivity: Confirms the bonding arrangement of atoms.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles.

Conformation: Defines the spatial orientation of the aldehyde group relative to the pyrimidine ring.

Crystal Packing: Reveals how the molecules are arranged in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking.

The data obtained from XRD analysis, such as the crystal system, space group, and unit cell dimensions, are considered the gold standard for solid-state structure elucidation. nih.gov

Applications in Organic Synthesis and Heterocyclic Chemistry

Building Block for Complex Organic Molecules

In the realm of organic synthesis, "building blocks" are foundational molecules that chemists utilize to construct more complex compounds in a modular fashion. sigmaaldrich.combasicknowledge101.comzyvex.com 2-Chloropyrimidine-5-carbaldehyde fits this description perfectly. The presence of both a chloro and a formyl group on the pyrimidine (B1678525) ring provides two distinct reactive sites. This dual functionality allows for sequential and selective reactions, enabling the step-wise construction of elaborate molecular architectures. biosynth.com For instance, the aldehyde group can readily undergo reactions such as condensation, and formylation, while the chlorine atom is susceptible to nucleophilic substitution. This versatility makes it an indispensable tool for chemists aiming to synthesize novel organic compounds with specific functionalities and three-dimensional arrangements. chemicalbook.comnih.gov

Precursor for N-Heterocyclic Systems

Nitrogen-containing heterocyclic compounds (N-heterocycles) are of immense importance in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. rsc.org this compound serves as a vital precursor for the synthesis of a wide variety of N-heterocyclic systems. biosynth.comjchr.org The inherent reactivity of its functional groups allows for cyclization reactions with various nucleophiles, leading to the formation of fused ring systems. These systems often form the core scaffolds of pharmacologically active agents. jchr.org

Synthesis of Fused Pyrimidine Derivatives

The creation of fused pyrimidine derivatives is a significant area of research, as these compounds often exhibit a broad range of biological activities. jchr.orgderpharmachemica.comeurjchem.comresearchgate.net this compound is a key player in the synthesis of several important classes of fused pyrimidines.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is a privileged structure in medicinal chemistry, with many of its derivatives displaying potent biological activities. nih.govrsc.org The synthesis of these compounds can be achieved through various strategies, often involving the condensation of a pyrimidine derivative with a suitable partner. nih.govorgchemres.orgresearchgate.net For example, a pyrimidine aldehyde can be used as a key starting material in the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one ring system. nih.gov

Table 1: Synthesis of Pyrido[2,3-d]pyrimidines

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Pyrimidine aldehyde (20) | Not specified | Pyrido[2,3-d]pyrimidin-7(8H)-one (23) | nih.gov |

Pyrazolo[3,4-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, particularly as kinase inhibitors for cancer therapy. ekb.egrsc.org The synthesis of these compounds often involves the reaction of a functionalized pyrimidine with a hydrazine (B178648) derivative. researchgate.netnih.gov For instance, 4,6-dichloropyrimidine-5-carboxaldehyde can react with various hydrazines to selectively produce 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. researchgate.net These products can then be further functionalized to generate a diverse library of 1,4-disubstituted pyrazolo[3,4-d]pyrimidines. researchgate.net

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidines

| Starting Material | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| 4,6-Dichloropyrimidine-5-carboxaldehyde | Aromatic/Aliphatic Hydrazines | 1-Substituted 4-chloropyrazolo[3,4-d]pyrimidines | Selective and high-yielding | researchgate.net |

The pyrimido[4,5-b]quinoline core is found in compounds with a range of biological activities, including potential anticancer properties. nih.govnih.gov The synthesis of this tricyclic system can be achieved through various routes, often starting from appropriately substituted pyrimidine or quinoline (B57606) precursors. researchgate.net For example, 6-chloro-5-formylpyrimidines are known starting materials for the synthesis of 5-deazaisoalloxazines, which are analogs of pyrimido[4,5-b]quinolines. researchgate.net

Table 3: Synthetic Approaches to Pyrimido[4,5-b]quinolines

| Precursor Type | Key Reaction | Resulting Structure | Reference |

|---|---|---|---|

| Quinoline derivatives | Cyclization with various reagents | Pyrimido[4,5-b]quinolines | researchgate.net |

| Pyrimidine derivatives (e.g., 6-chloro-5-formylpyrimidines) | Condensation reactions | 5-Deazaisoalloxazine analogs | researchgate.net |

Intermediate in the Synthesis of Ligands and Functional Organic Materials

Beyond its role in constructing heterocyclic scaffolds, this compound and its derivatives serve as crucial intermediates in the synthesis of specialized ligands and functional organic materials. mdpi.com The term "ligand" in this context refers to molecules that can bind to metal ions to form coordination complexes, which have applications in catalysis, materials science, and medicine. nih.gov The nitrogen atoms within the pyrimidine ring, along with other functional groups that can be introduced, allow these molecules to act as effective ligands. mdpi.com The development of novel ligands is essential for creating new functional materials with tailored electronic, optical, or magnetic properties. mdpi.com

Derivatization for Structure-Activity Relationship (SAR) Studies

The core principle behind using this compound in SAR studies is to systematically modify its structure to understand how different chemical features influence its interaction with a biological target, such as an enzyme or receptor. By introducing a variety of functional groups at the 2- and 5-positions, researchers can map the steric, electronic, and hydrophobic requirements of the target's binding site.

A common approach involves the initial reaction of the highly reactive chlorine atom at the 2-position with a series of nucleophiles. For instance, a library of 2-aminopyrimidine (B69317) derivatives can be generated by reacting this compound with a diverse set of primary and secondary amines. Subsequently, the aldehyde at the 5-position can be further modified. For example, reductive amination with another set of amines can introduce a second point of diversity.

Research Findings: Derivatization and Biological Activity

While a comprehensive SAR study starting directly from this compound is not extensively documented in a single publicly available source, the principles of its derivatization for SAR can be illustrated by examining related pyrimidine scaffolds. For instance, studies on 2,4-disubstituted pyrimidines have demonstrated that modifications at these positions significantly impact their biological activity as cholinesterase inhibitors. nih.gov In one such study, the introduction of different substituents at the C-2 and C-4 positions of a pyrimidine core allowed for the exploration of the steric and electronic factors governing enzyme inhibition. nih.gov

The following hypothetical data tables illustrate how SAR data for derivatives of this compound could be presented. These tables are based on the known reactivity of the starting material and common strategies in medicinal chemistry.

Table 1: SAR of 2-Substituted Pyrimidine-5-carbaldehyde (B119791) Derivatives

This table explores the effect of substituting the chlorine atom at the 2-position with various amino groups, while keeping the aldehyde at the 5-position constant. The biological activity is represented as IC₅₀ (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | R (Substitution at C2) | Biological Activity (IC₅₀, µM) |

| 1a | -Cl (Starting Material) | >100 |

| 1b | -NH-CH₃ | 50.2 |

| 1c | -N(CH₃)₂ | 75.8 |

| 1d | -NH-Cyclopropyl | 25.1 |

| 1e | -NH-Phenyl | 15.5 |

| 1f | -NH-(4-methoxyphenyl) | 8.3 |

From this hypothetical data, one might conclude that replacing the chlorine with an amino group is beneficial for activity. Furthermore, an aromatic amine substituent appears to be more favorable than a small alkyl amine, and the addition of an electron-donating group to the phenyl ring (as in 1f ) further enhances potency.

Table 2: SAR of 2-Amino-5-(substituted methyl)pyrimidine Derivatives

This table illustrates the derivatization of the aldehyde group at the 5-position, for example, through reductive amination, after having established a favorable substituent at the 2-position (e.g., -NH-Phenyl from Table 1).

| Compound ID | R' (Substituent at C5-methylene) | Biological Activity (IC₅₀, µM) |

| 2a | -OH (from reduction of aldehyde) | 45.7 |

| 2b | -NH-CH₃ | 30.9 |

| 2c | -NH-Benzyl | 12.4 |

| 2d | -NH-(2-pyridyl) | 5.1 |

| 2e | -N(CH₃)-Benzyl | 18.6 |

This hypothetical data suggests that converting the aldehyde to a secondary amine via reductive amination is a viable strategy to improve activity. The nature of the amine introduced is also critical, with a pyridyl group (2d ) showing the most promise in this example. The substitution on the amine nitrogen (compare 2c and 2e ) indicates that a secondary amine might be preferred over a tertiary amine for this hypothetical target.

Through such systematic derivatization and subsequent biological evaluation, a detailed understanding of the SAR can be established. This knowledge is instrumental in guiding the design of more potent and selective compounds, ultimately leading to the identification of promising drug candidates. The versatility of this compound as a building block ensures its continued importance in the field of medicinal chemistry.

Computational and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of 2-Chloropyrimidine-5-carbaldehyde. While direct, in-depth DFT studies on this specific molecule are not extensively published, valuable insights can be drawn from comparative analyses with structurally similar compounds, such as 2-amino-4-chloropyrimidine-5-carbaldehyde (B1501340).

For the related compound, 2-amino-4-chloropyrimidine-5-carbaldehyde, DFT calculations at the B3LYP/6-311++G(d,p) level have revealed a HOMO-LUMO gap of 4.8 eV. This provides an indication of moderate reactivity. The molecular electrostatic potential (MEP) analysis of this analog highlights the aldehyde oxygen and the amino nitrogen as key nucleophilic and electrophilic centers, respectively. In the case of this compound, the aldehyde oxygen would similarly act as a nucleophilic center, while the carbon atoms of the pyrimidine (B1678525) ring, particularly those bearing the chloro and formyl groups, are expected to be electrophilic.

Natural Bond Orbital (NBO) analysis on the amino-substituted analog shows delocalization of electron density from the amino group to the pyrimidine ring, which contributes to the stability of the structure. For this compound, the electron-withdrawing nature of both the chlorine atom and the carbaldehyde group significantly influences the electronic distribution within the pyrimidine ring.

Physicochemical properties for this compound have been computationally calculated and are summarized in the table below. ambeed.com

| Property | Value |

| Heavy Atom Count | 9 |

| Aromatic Heavy Atom Count | 6 |

| Fraction Csp3 | 0.0 |

| Rotatable Bond Count | 1 |

| H-Bond Acceptor Count | 3 |

| H-Bond Donor Count | 0 |

| Molar Refractivity | 32.43 |

| Topological Polar Surface Area (TPSA) | 49.9 Ų |

| Data sourced from computational chemistry predictions. ambeed.com |

Reaction Mechanism Elucidation through Computational Approaches

The primary reaction pathway for this compound that has been subject to mechanistic discussion is the nucleophilic aromatic substitution (SNAr). The mechanism for its reactions revolves around its capacity to function as an electrophile. evitachem.com In these reactions, a nucleophile targets the carbon atom attached to the chlorine atom, resulting in the displacement of the chloride ion. evitachem.com

Computational studies on similar chloropyrimidine systems help to illuminate this process. The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack. This effect is further intensified by the electron-withdrawing properties of the chlorine atom and the 5-carbaldehyde group. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyrimidine ring is temporarily disrupted by the addition of the nucleophile. The stability of this intermediate is a key factor in the reaction kinetics. The final step involves the departure of the chloride leaving group, which restores the aromaticity of the ring.

A documented example of this reactivity is the SNAr reaction between this compound and trans-4-(methylamino)cyclohexanol, which proceeds to form the corresponding substituted pyrimidine. acs.org

Prediction of Reactivity and Selectivity

Computational methods are pivotal in predicting the reactivity and regioselectivity of this compound. The electron-withdrawing nature of the substituents makes the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack. evitachem.com

The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The moderate HOMO-LUMO gap of 4.8 eV calculated for the closely related 2-amino-4-chloropyrimidine-5-carbaldehyde suggests that this compound is reactive enough to participate in various transformations.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the most electron-deficient regions (positive potential) are expected to be around the carbon atoms of the pyrimidine ring, particularly C2 (attached to the chlorine) and C5 (attached to the aldehyde), making them prime targets for nucleophiles. The oxygen atom of the carbaldehyde group represents the most electron-rich region (negative potential), indicating its susceptibility to electrophilic attack.

Conformational Analysis and Molecular Dynamics Simulations

Direct conformational analysis and molecular dynamics (MD) simulations specifically for this compound are not widely reported in the literature. However, some fundamental aspects of its conformational behavior can be inferred from its structure.

The molecule possesses a single rotatable bond between the pyrimidine ring and the carbaldehyde group. ambeed.com This allows for some degree of conformational flexibility, primarily concerning the orientation of the aldehyde group relative to the ring. Two principal planar conformations can be envisaged: one where the carbonyl oxygen is oriented towards the nitrogen at position 1 of the pyrimidine ring, and another where it is directed away. Computational energy calculations would be required to determine the relative stability of these conformers and the energy barrier to their interconversion.

Molecular dynamics simulations could provide further insights into the dynamic behavior of the molecule in different solvent environments and its interaction with other molecules, such as biological macromolecules. Such simulations would be valuable in drug design and materials science to understand how the molecule behaves over time and how its conformational preferences might influence its binding affinity and reactivity.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the synthesis of pyrimidine (B1678525) derivatives, including 2-Chloropyrimidine-5-carbaldehyde, is the reliance on traditional methods that often involve harsh reagents and generate significant waste. chemicalbook.comgoogle.com Future research will increasingly focus on developing greener and more sustainable synthetic pathways in line with the principles of green chemistry. shd-pub.org.rseurekaselect.com

Key areas of exploration include:

Catalytic Approaches: The use of phase transfer catalysts has shown promise in the functionalization of related chloropyrimidine aldehydes, improving reaction efficiency under greener conditions. shd-pub.org.rsresearchgate.netshd-pub.org.rs Future work could expand the use of various catalysts, including biocatalysts and recyclable nanocatalysts, to minimize waste and energy consumption. eurekaselect.com

Alternative Solvents: A significant goal is to replace hazardous organic solvents. Research into using water, supercritical CO2, or bio-renewable solvents like 2-MeTHF for pyrimidine synthesis is a critical direction. researchgate.netmdpi.com Water not only serves as a green solvent but can also influence reaction pathways, for example, by suppressing the formation of imine by-products during amination reactions. researchgate.net

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasonic irradiation synthesis can dramatically reduce reaction times and improve yields for heterocyclic compounds. eurekaselect.commdpi.com Applying these methods to the synthesis of this compound could lead to more efficient and scalable production processes.

A comparative table of synthetic approaches is presented below.

| Synthetic Approach | Traditional Method | Green Alternative | Potential Advantage |

|---|---|---|---|

| Chlorination | Use of POCl₃ chemicalbook.com | Catalytic chlorination | Reduced corrosive waste |

| Solvent | Acetonitrile, Toluene chemicalbook.comresearchgate.net | Water, 2-MeTHF shd-pub.org.rsresearchgate.net | Reduced toxicity and waste |

| Catalysis | Stoichiometric reagents | Phase transfer catalysts, Nanocatalysts eurekaselect.comresearchgate.net | Increased efficiency, catalyst recyclability |

| Energy | Conventional heating/reflux chemicalbook.com | Microwave, Sonication eurekaselect.com | Faster reaction times, lower energy use |

Exploration of New Reactivity Patterns and Derivatizations

The reactivity of this compound is primarily dictated by its two functional groups: the electrophilic aldehyde and the chlorine atom, which acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.comevitachem.com While its use as a reagent is established, there is vast potential for exploring new reactivity patterns. biosynth.com

Future research should focus on:

Expanding Nucleophile Scope: Systematically investigating the SNAr reaction at the C2 position with a broad range of nucleophiles (O, N, S, P-based) can lead to large libraries of novel pyrimidine derivatives. This has been demonstrated in the synthesis of pyrimidine-quinolone hybrids via reaction with aminothiophenols. nih.gov

Tandem and Cascade Reactions: Designing reactions where both the aldehyde and the chloro group participate sequentially in a one-pot process would be a highly efficient strategy for building complex molecular architectures.

Metal-Catalyzed Cross-Coupling: Exploring the utility of the C-Cl bond in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would significantly expand the synthetic toolbox for creating C-C, C-N, and C-O bonds at the 2-position of the pyrimidine ring.

Diverse Aldehyde Chemistry: Beyond simple condensation reactions, the aldehyde group can be used in more complex transformations like multicomponent reactions (e.g., Ugi, Passerini), as a directing group in C-H activation, or for the synthesis of unique heterocyclic systems.

Advanced Spectroscopic Characterization Techniques

While standard techniques like NMR and mass spectrometry are used for routine characterization, a deeper understanding of the structural and electronic properties of this compound and its derivatives requires more advanced methods. The structural features of related compounds, such as near-planar conformations and the presence of intramolecular hydrogen bonds, have been confirmed using X-ray diffraction. evitachem.commdpi.com

Future challenges and opportunities include:

Solid-State NMR (ssNMR): For insoluble derivatives or polymeric materials, ssNMR can provide crucial information about the structure, packing, and polymorphism in the solid state.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry (IM-MS) can be used to separate and characterize isomers and conformers in the gas phase, providing insights into their 3D structure.

X-ray Crystallography: Obtaining single-crystal X-ray structures of a wider range of derivatives is essential for unambiguously determining their three-dimensional architecture and understanding intermolecular interactions, which is crucial for designing materials with specific properties. mdpi.com

Computational Studies: Combining experimental data with high-level computational modeling (DFT) will be vital for predicting reactivity, understanding reaction mechanisms, and interpreting spectroscopic data more accurately.

Integration with Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, easier scalability, and the potential for integrating synthesis, workup, and analysis into a single, automated system. researchgate.netthieme-connect.de This approach is particularly well-suited for the fine chemical and pharmaceutical industries. beilstein-journals.org

The application of flow chemistry to the synthesis of this compound and its derivatives presents several research opportunities:

Automated Synthesis Platforms: Developing automated flow systems can enable high-throughput screening of reaction conditions (e.g., temperature, pressure, residence time, reagent stoichiometry) to rapidly optimize the synthesis of new derivatives. beilstein-journals.orgnih.govdntb.gov.ua

Improved Safety: Many reactions, such as those involving hazardous reagents or producing unstable intermediates, can be performed more safely in a flow reactor due to the small reaction volumes and superior heat and mass transfer. researchgate.net

Telescoped Synthesis: Integrating multiple synthetic steps into a continuous "telescoped" process without isolating intermediates can significantly improve efficiency and reduce waste, a key goal for complex multi-step syntheses. beilstein-journals.org

Process Analytical Technology (PAT): The integration of real-time analytical tools (e.g., IR, Raman, UV-Vis spectroscopy) into flow reactors allows for continuous monitoring and control of the reaction, ensuring consistent product quality.

Application in Advanced Materials and Supramolecular Chemistry

The bifunctional nature of this compound makes it an attractive candidate for the development of advanced functional materials and complex supramolecular assemblies. While its direct application in this area is still emerging, related pyrimidine aldehydes have been used to create gels, indicating a potential for self-assembly. researchgate.net

Future research avenues include:

Building Blocks for Polymers: The aldehyde and chloro functionalities can serve as reactive handles for polymerization reactions, leading to novel polymers with tailored electronic, optical, or thermal properties.

Ligands for Metal-Organic Frameworks (MOFs): The pyrimidine nitrogen atoms and the aldehyde's oxygen atom can act as coordination sites for metal ions. Derivatization could lead to custom-designed ligands for creating MOFs with specific porosities, catalytic activities, or sensing capabilities.

Supramolecular Assemblies: The molecule's capacity for hydrogen bonding and π-π stacking can be exploited to construct well-defined supramolecular structures like liquid crystals, gels, or molecular capsules. The aldehyde group provides a site for introducing recognition motifs to guide the self-assembly process.

Organic Electronics: Pyrimidine-based molecules are known to have applications in organic electronics. The electronic properties of this compound derivatives could be tuned for potential use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. What are the critical safety protocols for handling this compound in electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.